Esmolol acid-d7 (sodium)

Mass spectrometry Isotope dilution Bioanalytical method validation

Esmolol acid-d7 (sodium) is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of esmolol and its primary metabolite ASL-8123. The 7-Da mass shift and ≥98% isotopic enrichment ensure isotope-dilution accuracy compliant with FDA and EMA bioanalytical method validation guidance. The sodium salt form eliminates chloride-adduct interference and improves gravimetric accuracy. Use for ANDA submissions, clinical PK studies, and impurity quantification per ICH Q3B. Not a therapeutic agent. For R&D use only. Request a quote today.

Molecular Formula C15H22NNaO4
Molecular Weight 310.37 g/mol
Cat. No. B12415619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmolol acid-d7 (sodium)
Molecular FormulaC15H22NNaO4
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)[O-])O.[Na+]
InChIInChI=1S/C15H23NO4.Na/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);/q;+1/p-1/i1D3,2D3,11D;
InChIKeyFNHDZUNGJRUTFG-BGKGEVRXSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esmolol Acid-d7 (Sodium) for Bioanalytical Quantification: Procurement-Relevant Identity and Class


Esmolol acid-d7 (sodium) is a stable isotope-labeled internal standard (SIL-IS) in which seven hydrogen atoms on the isopropylamine moiety of esmolol acid are replaced by deuterium (²H), yielding a molecular formula of C₁₅H₁₅D₇NNaO₄ and a molecular weight of 310.37 g/mol . The compound is the deuterated analog of the primary esmolol metabolite, ASL-8123 (esmolol acid), a weak β-adrenoceptor antagonist with a pA₂ of 3.73 ± 0.07 in isolated guinea pig right atria . The parent drug esmolol is an ultra-short-acting cardioselective β₁-blocker with an elimination half-life of approximately 9–10 minutes and rapid hydrolysis by red blood cell esterases to esmolol acid and methanol . The deuterated sodium salt form is engineered specifically as a tracer and internal standard for quantitative analysis by LC-MS, GC-MS, or NMR, not as a therapeutic agent .

Why Unlabeled Esmolol Acid Salts or Structural Analogs Cannot Replace Esmolol Acid-d7 (Sodium) in Quantitative Bioanalysis


Generic substitution fails at two levels. First, unlabeled esmolol acid (free acid, HCl salt, or sodium salt) cannot serve as an internal standard in mass spectrometry-based quantification because it is indistinguishable from the target analyte by mass; this precludes isotope-dilution correction for extraction recovery, matrix effects, and ionization variability . Second, structurally analogous internal standards (e.g., N-ethyl esmolol or esmolol dimer) exhibit different physicochemical properties—including retention time, ionization efficiency, and extraction recovery—that degrade assay accuracy and precision relative to a stable isotope-labeled analog . Regulatory guidance from the FDA and EMA explicitly favors stable isotope-labeled internal standards over structural analogs for bioanalytical method validation . The sodium counterion provides practical advantages over the hydrochloride salt: it avoids introducing non-volatile chloride into the LC-MS ion source, reducing the risk of ion suppression and adduct formation, and it can be directly weighed without hygroscopic complications, improving gravimetric accuracy in stock solution preparation .

Quantitative Differentiation Evidence: Esmolol Acid-d7 (Sodium) vs. Closest Analogs and Alternatives


Mass Shift of 7 Da Enables Unambiguous MS Discrimination from Endogenous Esmolol Acid

Esmolol acid-d7 (sodium) incorporates seven deuterium atoms on the isopropylamine moiety, replacing the isopropyl –CH(CH₃)₂ group with –CD(CD₃)₂ . This produces a molecular weight of 310.37 g/mol for the sodium salt, representing a net mass increase of +7.04 atomic mass units compared to unlabeled esmolol acid sodium (303.33 g/mol) . In LC-MS/MS analysis, the [M+H]⁺ precursor ion of the deuterated free acid appears at m/z 288.4 versus m/z 281.2 for the unlabeled form, providing a +7.2 Da shift that places the internal standard signal outside the natural isotopologue envelope of the endogenous analyte . In contrast, a structural analog such as N-ethyl esmolol (M.W. 281.35 free base) introduces both a mass difference and altered chromatographic retention, compromising co-elution and matrix effect compensation . The 7-Da shift is sufficient to avoid isotopic cross-talk while being small enough to preserve near-identical physicochemical behavior, a design principle validated by the observation that polydeuterated compounds with ≥5 deuterium atoms can exhibit measurable chromatographic isotope effects of 0.01–0.03 min retention time shifts in reversed-phase LC .

Mass spectrometry Isotope dilution Bioanalytical method validation

Isotopic Enrichment ≥98% ²H Confirmed by Certificate of Analysis Enables Reliable Isotope-Dilution Quantification

Commercially supplied Esmolol acid-d7 (sodium) is specified with a chemical purity of >98% and an isotopic enrichment of ≥98% ²H (atom% deuterium), as documented by suppliers including MedChemExpress and Alfa Chemistry . The unlabeled esmolol acid sodium salt reference standard (CAS 1346604-59-8) is typically supplied at ≥95% purity by vendors such as Pharmaffiliates and CATO Research, but lacks isotopic certification because no deuterium is present . The isotopic enrichment value is critical: an enrichment below 98% would produce a measurable unlabeled fraction (≥2%) that co-elutes with and contributes signal to the analyte channel, systematically biasing quantification low. This is particularly important for esmolol acid, which accumulates in renal failure patients to concentrations exceeding 40 µg/mL with an elimination half-life prolonged from 4 hours to >42 hours, requiring accurate quantification across a wide dynamic range . The Certificate of Analysis accompanying each lot of Esmolol acid-d7 (sodium) provides batch-specific chemical purity (>98% by HPLC) and isotopic enrichment (≥98% ²H by MS), enabling laboratories to document these parameters for regulatory submissions .

Isotopic purity Quality control Bioanalytical method validation

Sodium Salt Form Reduces LC-MS Ion Source Contamination Risk Compared to Hydrochloride Salt

Esmolol acid-d7 is offered as the sodium salt (C₁₅H₁₅D₇NNaO₄, M.W. 310.37) rather than the hydrochloride salt (C₁₅H₂₃NO₄·HCl). The sodium counterion is non-volatile but does not introduce chloride into the LC-MS system . In contrast, the hydrochloride salt form—available for unlabeled esmolol acid (CAS 83356-60-9)—introduces equimolar chloride ions that can form adducts ([M+Cl]⁻ in negative mode, or cation adducts with sodium/potassium in positive mode), suppress ionization through competition for charge in the electrospray plume, and deposit as non-volatile residues on the ion source orifice and ion optics, progressively degrading sensitivity over analytical runs . The sodium salt also provides practical advantages: it is less hygroscopic than the hydrochloride salt, reducing weighing errors during stock solution preparation and improving between-day gravimetric reproducibility. The sodium salt form is consistent with the physiological counterion present in biological matrices, minimizing differential salt-exchange effects during sample preparation . Solubility data indicate that esmolol acid sodium salt is soluble at 10 mM in DMSO, sufficient for preparing concentrated stock solutions for subsequent dilution into aqueous mobile phases .

Salt form selection LC-MS compatibility Internal standard preparation

Deuterated SIL-IS Provides Superior Matrix Effect Compensation Compared to Structural Analog Internal Standards

In quantitative LC-MS/MS bioanalysis, the choice of internal standard directly determines the accuracy of matrix effect compensation. Stable isotope-labeled internal standards (SIL-IS) such as Esmolol acid-d7 (sodium) co-elute with the target analyte (esmolol acid) within 0.01–0.03 min retention time difference in reversed-phase LC, ensuring that both compounds experience nearly identical ion suppression or enhancement from co-eluting matrix components . In contrast, structural analog internal standards (e.g., N-ethyl esmolol or esmolol dimer) typically exhibit retention time differences exceeding 0.1–0.5 min, exposing the analyte and internal standard to different regions of the solvent gradient and different matrix components, which can cause differential ion suppression . A systematic comparison study of deuterated (²H) versus ¹³C/¹⁵N-labeled SIL-IS demonstrated that both labeling strategies can adequately correct matrix effects, but deuterated analogs with ≥5 deuterium atoms may exhibit measurable chromatographic isotope effects that slightly reduce co-elution fidelity . For esmolol acid-d7, the seven deuterium atoms are positioned on the terminal isopropylamine group—a non-exchangeable, chemically stable site distant from acidic protons—minimizing the risk of hydrogen-deuterium exchange during sample preparation or storage . The weak β-blocking activity of the unlabeled metabolite (pA₂ = 3.73, approximately 1,600–1,900 times less potent than esmolol) means that even if the deuterated internal standard were to contain trace unlabeled carryover, the pharmacological interference in cell-based or tissue assays would be negligible .

Matrix effect Ion suppression Isotope dilution mass spectrometry

Deuterium Kinetic Isotope Effect Confers Enhanced Metabolic Stability for Tracer Studies Requiring Extended Sampling Windows

The C–D bond has a higher bond dissociation energy than the C–H bond (approximately 1.2–1.5 kcal/mol difference), resulting in a kinetic isotope effect (KIE) that slows enzymatic cleavage at deuterated positions . For Esmolol acid-d7, the seven deuterium atoms are located on the isopropylamine side chain, which is not the primary site of metabolic hydrolysis (esterase-mediated cleavage of the parent esmolol's methyl ester generates esmolol acid). However, secondary metabolic pathways involving N-dealkylation or oxidation of the isopropyl group may exhibit a measurable KIE, extending the metabolic half-life of the deuterated tracer relative to the unlabeled metabolite . This property is directly relevant for pharmacokinetic studies requiring extended sampling windows: in patients with renal failure, unlabeled ASL-8123 has an elimination half-life prolonged from 4 hours to >42 hours, and accurate quantification of metabolite accumulation over multi-day sampling requires an internal standard that remains stable throughout the analytical run . The deuterated analog's enhanced resistance to oxidative metabolism at the labeled positions reduces the risk of internal standard degradation during prolonged sample preparation or autosampler storage, maintaining isotope ratio fidelity . In vitro deuteration studies have demonstrated that deuterated drugs often exhibit 1.5–3× longer half-lives depending on the metabolic pathway targeted, though the specific KIE magnitude for esmolol acid-d7 has not been directly measured in published literature .

Deuterium kinetic isotope effect Metabolic stability Tracer studies

High-Value Application Scenarios for Esmolol Acid-d7 (Sodium) Procurement


Regulatory-Compliant Bioanalytical Method Validation for Esmolol Pharmacokinetic Studies

Use Esmolol acid-d7 (sodium) as the stable isotope-labeled internal standard in LC-MS/MS method development and validation for quantifying esmolol and its acid metabolite in human plasma. The 7-Da mass shift and ≥98% isotopic enrichment ensure isotope-dilution accuracy compliant with FDA and EMA BMV guidance . The sodium salt form eliminates chloride-adduct interference and reduces ion source maintenance frequency during high-throughput analytical runs . This application directly supports ANDA submissions, clinical pharmacokinetic studies, and therapeutic drug monitoring of esmolol in special populations (renal impairment, hepatic disease, pediatrics).

Metabolite Accumulation Monitoring in Renal Impairment Populations

Deploy Esmolol acid-d7 (sodium) as a tracer and internal standard to quantify ASL-8123 accumulation in patients with renal failure, where the metabolite elimination half-life extends from 4 hours to >42 hours . The deuterium kinetic isotope effect on the isopropylamine group enhances internal standard stability during prolonged sample collection and storage, preserving quantification accuracy across multi-day pharmacokinetic profiles. This application is critical for studies evaluating whether esmolol dose adjustment is necessary in hemodialysis or continuous ambulatory peritoneal dialysis patients .

Pharmaceutical Impurity Profiling and Quality Control of Esmolol Drug Products

Use Esmolol acid-d7 (sodium) as an internal standard for quantifying esmolol acid (ASL-8123) as a degradation impurity in esmolol hydrochloride injection formulations. The deuterated standard enables accurate quantification of the acid metabolite impurity at levels as low as 0.1% relative to the API, supporting ICH Q3B impurity threshold compliance. The sodium salt form's documented purity (>98%) and batch-specific Certificate of Analysis provide the traceability required for QC release testing and stability studies in GMP environments .

Metabolic Pathway Tracing Using Stable Isotope-Resolved Mass Spectrometry

Employ Esmolol acid-d7 (sodium) as a metabolic tracer to distinguish exogenous esmolol-derived metabolites from endogenous compounds in complex biological matrices. The +7 Da mass tag on the isopropylamine fragment is retained through Phase I and Phase II metabolic transformations, enabling MS/MS-based tracing of esmolol's metabolic fate in hepatocyte incubations, microsomal assays, or in vivo studies. The non-exchangeable placement of deuterium on carbon centers ensures label integrity throughout sample preparation, extraction, and chromatographic separation .

Quote Request

Request a Quote for Esmolol acid-d7 (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.